Pentanal, 3-oxo-
Description
Structural Attributes and Research Significance
The molecular structure of Pentanal, 3-oxo- is defined by a five-carbon chain featuring an aldehyde group (-CHO) at one terminus and a ketone group (C=O) at the third carbon position. ontosight.ai This specific arrangement of carbonyl functionalities imparts distinct chemical properties and reactivity. The aldehyde group, being generally more electrophilic than the ketone, often serves as the primary site for nucleophilic attack, influencing the compound's participation in various organic transformations.
The presence of both functionalities also allows for tautomerism, particularly keto-enol tautomerism, where the compound can exist in equilibrium with its enol forms, such as pentane-1,3-dione. This tautomeric capability further contributes to its reactivity profile and makes it a compelling molecule for studying equilibrium dynamics and reaction selectivity. chemspider.com
In academic research, Pentanal, 3-oxo- is significant as a versatile building block for the synthesis of more complex organic molecules. Its reactivity enables its use in condensation reactions, such as aldol (B89426) condensations, albeit with considerations for steric hindrance from the ketone group. Furthermore, its involvement in certain biochemical processes, such as its formation as a product of lipid peroxidation, highlights its relevance in understanding chemical transformations within biological systems. ontosight.ai
The table below summarizes key computed chemical and physical properties of Pentanal, 3-oxo-:
| Property | Value | Source |
| PubChem CID | 12179 | nih.gov |
| CAS Number | 623-38-1 | nih.govguidechem.com |
| Molecular Formula | C₅H₈O₂ | nih.gov |
| Molecular Weight | 100.12 g/mol | nih.gov |
| Exact Mass | 100.052429 Da | nih.gov |
| Boiling Point | 145.4 °C at 760 mmHg | chemsrc.com |
| Flash Point | 46.4 °C | chemsrc.com |
| Density | 0.948 g/cm³ | chemsrc.com |
| Topological Polar Surface Area | 34.1 Ų | nih.gov |
| XLogP | 0.55450 | chemsrc.com |
Interdisciplinary Relevance in Chemical Sciences
Pentanal, 3-oxo- holds interdisciplinary relevance across various branches of chemical sciences, extending beyond fundamental organic chemistry. Its utility as a precursor in synthesizing complex molecules, including potential pharmaceuticals or fragrances, establishes its importance in synthetic chemistry and materials science. ontosight.ai The compound's unique structure, featuring both aldehyde and ketone functionalities, makes it a valuable intermediate for developing novel synthetic routes and exploring new chemical transformations. ontosight.ai
In the realm of environmental chemistry, the study of aldehydes like Pentanal, 3-oxo- is crucial for understanding their formation and fate in atmospheric processes. For instance, related oxo-pentanal derivatives have been identified as products in the photooxidation of volatile organic compounds, contributing to the formation of secondary organic aerosols. researchgate.net This area of research is vital for comprehending atmospheric chemistry and its implications.
Furthermore, its presence and role as an intermediate or byproduct in metabolic pathways within biological systems underscore its significance in biochemistry. Research into such compounds provides insights into cellular metabolism and the chemical reactivity of biological molecules. ontosight.ai For example, Pentanal, 3-oxo- is a product of lipid peroxidation, a chemical process involving the oxidative degradation of lipids. Understanding the chemical mechanisms of its formation and reactions with other biomolecules, such as protein adduct formation via Schiff base reactions, is an active area of investigation in chemical biology.
Structure
3D Structure
Properties
CAS No. |
623-38-1 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-oxopentanal |
InChI |
InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h4H,2-3H2,1H3 |
InChI Key |
ZNNXJRURXWWGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Pentanal, 3 Oxo
Established Synthetic Pathways
Oxidation of Precursor Derivatives
Ketonization Strategies from Other Precursors
While ketonization is a known method for synthesizing ketones, typically from two carboxylic acids via decarboxylation, direct and widely detailed ketonization strategies specifically for Pentanal, 3-oxo- from other precursors are not extensively reported in the provided literature. scispace.comresearchgate.net However, preliminary studies have explored the oxidation of 3-hydroxypentanal as a route to 3-oxopentanal, utilizing reagents such as pyridinium (B92312) chlorochromate (PCC). This method, however, has shown limited practicality due to overoxidation to pentanoic acid, resulting in yields typically below 45%.
Biocatalytic Routes
Biocatalysis offers a promising avenue for the synthesis of complex organic chemicals, including aldehydes and ketones, due to its ability to operate under mild conditions (ambient temperature and atmospheric pressure) and achieve high chemo-, regio-, and enantioselectivities, thereby minimizing issues like isomerization, racemization, epimerization, and rearrangement of compounds. mdpi.com
Enzymatic Aldol (B89426) Additions utilizing Aldolases
Enzymatic aldol additions, particularly those employing aldolases, show significant potential for the biocatalytic synthesis of compounds like Pentanal, 3-oxo- in aqueous media. Aldolases facilitate the synthesis of "aldol chemicals" through condensation reactions between the carbon units of ketones and aldehydes. nih.gov For instance, enzymes such as 2-deoxyribose-5-phosphate aldolase (B8822740) have demonstrated utility in this context.
Fructose-6-phosphate aldolase (FSA) from E. coli, a thermostable Class I enzyme, is known for its highly stereoselective addition of dihydroxyacetone (DHA) to d-glyceraldehyde (B118911) 3-phosphate (d-GA3P). d-nb.info While most aldolases exhibit high specificity for their nucleophilic substrates, FSA can tolerate some structural variations of the DHA nucleophile and can also convert hydroxyacetone, hydroxybutanone, and hydroxyethanal. d-nb.info Furthermore, structure-guided engineering of aldolases has been performed to broaden their substrate promiscuity, enabling activity with aliphatic nucleophiles, including unsubstituted alkanones and alkanals. d-nb.info This engineering can lead to enzyme variants with useful synthetic activity and varying preferences for ketone or aldehyde as aldol nucleophiles. d-nb.info
Advanced Mechanistic Studies of Pentanal, 3-oxo- Synthesis
Understanding the intricate reaction pathways involved in the synthesis of Pentanal, 3-oxo- is crucial for optimizing existing methods and developing novel ones. Advanced mechanistic studies often employ computational approaches to elucidate these pathways at a molecular level.
Computational Elucidation of Reaction Pathways
Computational chemistry plays a vital role in unraveling the complexities of chemical reactions by providing insights into reaction mechanisms that are difficult to obtain experimentally.
Quantum Mechanical Calculations for Transition States and Intermediates
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by accurately modeling transition states and intermediates. escholarship.org These calculations can determine the optimal conformation and geometry for transition states and quantify how free energy changes as a function of specific groups within the reacting molecules. nih.gov Researchers can compare activation energies for different potential pathways, such as enolization versus direct attack, to determine the most energetically favorable routes.
Software packages like Gaussian or ORCA are commonly used to calculate transition states and activation energies, providing critical data for understanding reaction kinetics. Furthermore, computational models can be validated through comparison with experimental data, such as kinetic isotope effect (KIE) experiments. Beyond energy profiles, QM calculations can also predict solvation free energies using models like COSMO-RS, which helps in understanding solvent effects on reaction pathways. The comparison of computed IR and NMR spectra with experimental data further aids in validating structural assignments of intermediates and products. Such detailed computational studies contribute significantly to a comprehensive understanding of the entire reaction mechanism, including the identification of low-energy pathways that lead to the formation of desired products. researchgate.net
Comparative Analysis of Activation Energies (e.g., Enolization vs. Direct Attack)
Mechanistic investigations into the reactivity of Pentanal, 3-oxo- often involve computational studies, such as Density Functional Theory (DFT), to elucidate reaction pathways and determine the energetics of various steps. A critical aspect of these studies is the comparative analysis of activation energies for competing reaction pathways, particularly between enolization and direct nucleophilic attack.
Enolization, a common pathway for carbonyl compounds, involves the abstraction of an α-hydrogen to form an enolate. This process is a crucial step in many carbon-carbon bond-forming reactions, including aldol condensations. 182.160.97 The activation energy for enolization reflects the energy barrier required for this deprotonation and subsequent resonance stabilization of the enolate.
Conversely, direct nucleophilic attack involves a nucleophile directly attacking the electrophilic carbonyl carbon. 182.160.97 For Pentanal, 3-oxo-, which possesses both an aldehyde and a ketone, the susceptibility of these carbonyl groups to nucleophilic attack can differ, with aldehydes generally being more reactive than ketones. The relative stability of the ketone group compared to the aldehyde's susceptibility to oxidation and nucleophilic attack can complicate direct synthetic strategies. Computational studies are instrumental in quantifying the activation energies for these distinct pathways, providing insights into which mechanism is kinetically favored under specific reaction conditions.
While computational studies are widely employed to compare activation energies for enolization versus direct attack in various systems, specific numerical data detailing these activation energies for Pentanal, 3-oxo- were not found in the current literature search. However, the methodology of using quantum mechanical calculations to model transition states and intermediates, and comparing their activation energies, is a well-established approach for understanding the reaction mechanisms of such bifunctional compounds. researchgate.net
Validation through Kinetic Isotope Effect (KIE) Experiments
Kinetic Isotope Effect (KIE) experiments serve as a powerful tool for validating proposed reaction mechanisms and computational models by providing insights into the nature of the rate-determining step and the bonds being broken or formed in the transition state. wikipedia.org A KIE is observed as a change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org
The study of KIEs can distinguish between different types of isotopic effects:
Primary Kinetic Isotope Effects : These occur when the bond to the isotopically substituted atom is directly broken or formed in the rate-determining step. For C-H bonds, primary KIEs (kH/kD) typically range between 5 and 7, indicating that the bond cleavage is a significant part of the transition state. csbsju.edu
Secondary Kinetic Isotope Effects : These arise when the isotopic substitution is not at the bond directly undergoing change in the rate-determining step, but rather at an adjacent position. These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or vibrational modes near the reaction center. csbsju.edu
KIE experiments are typically conducted using methods such as parallel reactions (comparing rates of isotopically labeled and unlabeled reactants independently), intermolecular competition (reacting a mixture of labeled and unlabeled substrates), or intramolecular competition. epfl.ch A strong primary KIE suggests that the C-H (or C-D) bond functionalization is the rate-determining step of the reaction. epfl.ch
For compounds like Pentanal, 3-oxo-, KIE experiments can be crucial for confirming which proton transfer (e.g., during enolization) or bond-forming/breaking step is rate-limiting, thereby validating or refining mechanistic hypotheses derived from computational studies. wikipedia.org Although specific KIE experimental data for reactions involving Pentanal, 3-oxo- were not identified in the current search, the application of KIE studies is a standard and essential practice in physical organic chemistry for elucidating reaction mechanisms of complex organic transformations. wikipedia.orgepfl.ch
Reactivity Profiles and Chemical Transformations of Pentanal, 3 Oxo
Dual Functional Group Reactivity
Pentanal, 3-oxo- exhibits distinct reactivity due to its dual functional groups, namely an aldehyde at carbon 1 and a ketone at carbon 3. wikipedia.org This bifunctional structure requires specific synthetic approaches that either introduce or preserve both functional groups simultaneously. wikipedia.org The terminal position of the aldehyde and the internal placement of the ketone can impose steric and electronic constraints, often favoring stepwise or tandem reactions. wikipedia.org
Aldehyde Group Oxidations
The aldehyde moiety of Pentanal, 3-oxo- is highly susceptible to oxidation, a characteristic reaction for aldehydes. wikipedia.orgfishersci.ca Under appropriate oxidizing conditions, the aldehyde group (-CHO) can be converted into a carboxylic acid (-COOH). wikipedia.org Aldehydes are generally more easily oxidized to carboxylic acids compared to ketones. fishersci.canih.gov
Strong oxidizing agents are effective in converting the aldehyde group of Pentanal, 3-oxo- into a carboxylic acid. wikipedia.org For instance, potassium permanganate (B83412) (KMnO₄) under acidic conditions can oxidize the aldehyde group to yield pentanedioic acid, commonly known as glutaric acid. wikipedia.org Chromium trioxide (CrO₃) is another potent oxidizing agent that facilitates the conversion of the aldehyde functionality, leading to the formation of 3-oxopentanoic acid. wikipedia.org Research findings indicate that similar beta-keto aldehydes, such as 4-oxopentanal (B105764), can be oxidized to their corresponding carboxylic acids in quantitative yields.
Nucleophilic Addition Reactions at the Aldehyde Moiety
Nucleophilic addition is a fundamental reaction type for carbonyl compounds, and the aldehyde group in Pentanal, 3-oxo- is highly reactive towards nucleophiles. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is more pronounced in aldehydes than in ketones due to steric and electronic factors. fishersci.ca The mechanism typically involves a nucleophile attacking the electrophilic carbon atom of the polar carbonyl group, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. fishersci.canih.gov
Grignard reagents (RMgX), which act as strong nucleophiles, readily add to the carbonyl groups of aldehydes and ketones under anhydrous conditions. This nucleophilic addition to the aldehyde moiety of Pentanal, 3-oxo- results in the formation of an alcohol. The reaction is crucial for carbon-carbon bond formation. It is imperative that Grignard reactions are conducted under anhydrous conditions, as the reagents are strong bases and would otherwise be quenched by labile protons, such as those from water.
Organolithium compounds (RLi) are also powerful nucleophilic reagents widely utilized in organic synthesis. Similar to Grignard reagents, organolithium compounds react with carbonyl compounds, including aldehydes, through nucleophilic addition. For Pentanal, 3-oxo-, interaction with phenyllithium (B1222949) (C₆H₅Li) has been shown to result in the formation of a benzyl (B1604629) alcohol derivative at the aldehyde position. wikipedia.org Organolithium reagents are also very strong bases and require careful handling in the absence of acidic protons to ensure nucleophilic attack on the carbonyl group.
Reactivity with Grignard Reagents
Ketone Group Participation in Condensation Reactions
The ketone group within Pentanal, 3-oxo- can participate in condensation reactions, particularly those involving the acidic α-hydrogens adjacent to the carbonyl groups. wikipedia.org Aldehydes and ketones possessing at least one α-hydrogen can undergo aldol (B89426) condensation in the presence of a dilute alkali catalyst. This reaction leads to the formation of β-hydroxy aldehydes (aldols) or β-hydroxy ketones (ketols). While Pentanal, 3-oxo- is known to participate in aldol condensation under basic conditions, the reactivity can be limited by steric hindrance imposed by the ketone group. wikipedia.org The presence of both an aldehyde and a ketone group, along with α-hydrogens to both, makes Pentanal, 3-oxo- capable of complex condensation pathways. wikipedia.org
Base-Catalyzed Aldol Reactions and Steric Hindrance
Pentanal, 3-oxo- is capable of participating in base-catalyzed aldol condensation reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic chemistry, typically involving the nucleophilic addition of an enolate to a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to yield a conjugated enone. wikipedia.orgmasterorganicchemistry.com
In the context of 3-oxopentanal, its bifunctional nature means it possesses alpha-hydrogens adjacent to both the aldehyde and ketone carbonyls, allowing for the formation of various enolate intermediates. However, the presence of the ketone group introduces steric hindrance, which can limit its reactivity in certain aldol condensation pathways. Generally, in crossed aldol condensations between an aldehyde and a ketone, the ketone often acts as the nucleophile due to the lower electrophilic character of its carbonyl carbon, influenced by inductive effects and steric hindrance. wikipedia.org While ketones can undergo self-aldol reactions, these are typically less favorable than those involving aldehydes due to increased steric hindrance in the products. masterorganicchemistry.com The dehydration of the initial β-hydroxy carbonyl product to form an α,β-unsaturated carbonyl (enone) is a common subsequent step, especially with heating, driven by the thermodynamic stability conferred by the conjugated carbonyl system. libretexts.orglibretexts.org The double bond formed during dehydration consistently establishes conjugation with the carbonyl group. libretexts.orglibretexts.org
Molecular Bioactivity and Interactions Research
Pentanal, 3-oxo- exhibits molecular bioactivity, primarily through its reactive carbonyl functionalities, which enable interactions with biological macromolecules and influence cellular processes.
Protein Adduct Formation with Nucleophilic Residues
Pentanal, 3-oxo-, as a reactive electrophilic compound, can covalently modify proteins. wikipedia.org This modification typically occurs through reactions with nucleophilic amino acid residues present in proteins, including lysine (B10760008), cysteine, and histidine. wikipedia.orgxenbase.orgfishersci.se
A primary mechanism of protein modification by carbonyl compounds like aldehydes and ketones is the formation of Schiff's bases. This reaction involves the condensation of the carbonyl group with primary amine groups, most commonly found on lysine residues or at the N-terminus of proteins. wikipedia.orgxenbase.orgflybase.org Research has demonstrated that modifications of proteins such as lysozyme (B549824) and human serum albumin (HSA) by pentanal predominantly result in the formation of Schiff's base adducts at lysine residues, which can be stabilized by reduction. fishersci.se
The reactivity of different protein residues with electrophilic lipid products, including oxo-alkenals, influences the selectivity of protein lipoxidation. wikipedia.orgxenbase.org
| Amino Acid Residue | Type of Adduct Formed with Aldehydes/Ketones |
| Lysine | Schiff's Base (primary amine) wikipedia.orgxenbase.orgfishersci.seflybase.org |
| Cysteine | Michael Adduct (thiolate form) wikipedia.orgxenbase.org |
| Histidine | Michael Adduct (secondary amine) wikipedia.orgxenbase.org |
Induction of Pro-Inflammatory Effects at Molecular Level
Reactive aldehydes, including those derived from lipid peroxidation, are recognized for their capacity to induce pro-inflammatory effects. wikipedia.orgciteab.com While direct studies on Pentanal, 3-oxo- are limited in the provided context, related oxo-aldehydes have demonstrated such activity. For instance, 4-oxo-pentanal has been shown to induce adhesion of THP-1 monocytes to human umbilical cord endothelial cells, a key event in inflammatory responses. nih.gov
Interaction with Enzymes in Metabolic Pathways
Pentanal, 3-oxo- is known to interact with various enzymes, influencing metabolic pathways. Its aldehyde group is susceptible to oxidation, while its ketone group can participate in condensation reactions, making it a relevant compound in biochemical processes. wikidata.org
In the context of fatty acid metabolism, particularly the beta-oxidation pathway, 3-oxo-compounds are key intermediates. For example, 3-oxo-valproic acid (3-oxo-VPA), a related compound, is formed from 3-hydroxy-valproyl-CoA through the action of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HSD17B10). lipidmaps.org Subsequently, 3-oxo-VPA can undergo thiolytic cleavage by mitochondrial thiolases, such as 3-keto-valproyl-CoA thiolases (HADH), to yield propionyl-CoA and pentanoyl-CoA. lipidmaps.org This demonstrates the interaction of 3-oxo-compounds with enzymes involved in the sequential breakdown of fatty acids.
Furthermore, proteins involved in mitochondrial metabolic pathways often form functionally relevant multi-enzyme complexes. Short-chain 3-hydroxyacyl-coenzyme A dehydrogenase (SCHAD), an enzyme primarily involved in fatty acid oxidation, has been shown to associate with components of other crucial metabolic pathways, including ketogenesis and amino acid metabolism. nih.gov While Pentanal, 3-oxo- is not explicitly named as a direct substrate for SCHAD, the broader interactions of 3-oxo-acyl-CoAs within these integrated metabolic networks underscore the potential for Pentanal, 3-oxo- to engage with various enzymes.
Advanced Spectroscopic Characterization and Analytical Methodologies for Pentanal, 3 Oxo
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are indispensable tools for the definitive identification and detailed structural analysis of organic compounds like Pentanal, 3-oxo-. These techniques provide insights into the molecular framework, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful technique for determining the connectivity of atoms and the electronic environment of nuclei within a molecule. For Pentanal, 3-oxo-, NMR is crucial for differentiating its distinct aldehyde and ketone carbonyl groups and other carbon and hydrogen environments.
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which can be significantly influenced by the solvent used quora.comacdlabs.com. For Pentanal, 3-oxo-, conducting solvent-dependent NMR studies (e.g., in CDCl₃, DMSO-d₆, or C₆D₆) can provide valuable information about intermolecular interactions, such as hydrogen bonding or anisotropic effects, between the compound and the solvent quora.comacdlabs.compitt.edu. These interactions can lead to measurable variations in the chemical shifts of protons and carbons, particularly those adjacent to or within the carbonyl functionalities. Such studies are essential for a thorough understanding of the compound's electronic structure and can offer insights into its conformational preferences or potential for keto-enol tautomerism.
Table 1: Illustrative Solvent Effects on Typical Carbonyl Chemical Shifts in ¹³C NMR
| Functional Group | Typical δ (ppm) in CDCl₃ | Typical δ (ppm) in DMSO-d₆ | Effect of DMSO-d₆ (vs. CDCl₃) |
| Aldehyde C=O | 190-210 | 195-215 | Slight downfield shift |
| Ketone C=O | 200-220 | 205-225 | Slight downfield shift |
Note: These values are general ranges and actual shifts for Pentanal, 3-oxo- would be specific to its molecular environment.
¹³C NMR spectroscopy is particularly effective in distinguishing the aldehyde carbonyl carbon from the ketone carbonyl carbon in Pentanal, 3-oxo-, due to their characteristic and often non-overlapping chemical shift ranges msu.edu. Aldehyde carbonyl carbons typically resonate in the range of 190-210 ppm, while ketone carbonyl carbons are generally found slightly more downfield, between 200-220 ppm msu.edu. The presence of two distinct signals within these regions in the ¹³C NMR spectrum would be a strong indicator of both functional groups.
Furthermore, ¹H NMR provides complementary information. The aldehyde proton (-CHO) of Pentanal, 3-oxo- is highly deshielded and appears as a characteristic signal in the δ 9.5-10.0 ppm range . The protons adjacent to the ketone group would appear in different regions, allowing for clear differentiation from structural analogs such as a simple diketone (e.g., 2,4-pentanedione, which lacks an aldehyde proton) or a dialdehyde.
Table 2: Characteristic NMR Chemical Shifts for Aldehyde and Ketone Groups
| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) |
| Aldehyde | ¹H | 9.5-10.0 (CHO) |
| ¹³C | 190-210 (C=O) | |
| Ketone | ¹³C | 200-220 (C=O) |
Solvent-Dependent Chemical Shift Studies
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups based on their characteristic vibrational frequencies. For Pentanal, 3-oxo-, IR spectroscopy is used to confirm the presence of both aldehyde and ketone carbonyl groups.
Attenuated Total Reflectance (ATR) is a widely used IR sampling technique that allows for direct analysis of liquid or solid samples with minimal preparation. This method is particularly convenient for routine analysis and quality control. In the IR spectrum of Pentanal, 3-oxo-, two prominent and strong absorption bands are expected in the carbonyl stretching region. The aldehyde carbonyl (C=O) typically absorbs in the range of 1720-1740 cm⁻¹, while the ketone carbonyl (C=O) generally appears slightly lower, around 1705-1725 cm⁻¹ msu.edulibretexts.orglibretexts.orgorgchemboulder.com. The presence of two distinct bands within these ranges strongly indicates the coexistence of both an aldehyde and a ketone group. Factors such as conjugation with double bonds or hydrogen bonding can influence these stretching frequencies, typically shifting them to lower wavenumbers msu.edu.
Table 3: Characteristic IR Stretching Frequencies for Aldehyde and Ketone Groups
| Functional Group | Bond | Typical IR Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O | 1720-1740 | Strong |
| C-H | ~2800 and ~2700 | Medium | |
| Ketone | C=O | 1705-1725 | Strong |
Derivatization Strategies for Enhanced Analytical Sensitivity
Coupling Techniques for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) Coupled with High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a robust analytical technique widely employed for the separation, identification, and quantification of non-volatile or semi-volatile organic compounds, including various carbonyl species nih.govunito.itmdpi.comnih.govresearchgate.net. Given the inherent reactivity of aldehyde and ketone functionalities, direct HPLC-HRMS analysis of Pentanal, 3-oxo- often benefits from prior derivatization to form more stable and detectable adducts mdpi.comrsc.org.
A common derivatization strategy for carbonyl compounds involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms stable hydrazone derivatives researchgate.netrsc.orgescholarship.org. These DNPH adducts are well-suited for chromatographic separation and subsequent mass spectrometric detection. For instance, the analysis of carbonyls in vaping aerosols and fish oil oxidation products has successfully utilized DNPH derivatization followed by HPLC-HRMS or LC-MS/MS researchgate.netescholarship.org. Extraction of these derivatized compounds often involves solvents like acetonitrile (B52724) escholarship.org.
Typical HPLC-HRMS systems employ Ultra-High Performance Liquid Chromatography (UHPLC) configurations to achieve enhanced separation efficiency and speed nih.govnih.govosti.gov. Reversed-phase columns, such as C18 columns, are frequently used, with examples including ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.4 μm) osti.gov. For compounds with acidic functionalities or specific polar characteristics, columns like the Acclaim Organic Acid Column have also been utilized nih.gov. Mobile phases generally consist of aqueous and organic solvent mixtures, commonly water and acetonitrile, often supplemented with modifiers like formic acid to optimize ionization and chromatographic performance nih.govmdpi.com.
In HRMS detection, electrospray ionization (ESI) is a prevalent technique, typically operated in positive or negative ion mode nih.govescholarship.orgosti.gov. For Pentanal, 3-oxo- (molecular weight 100.0524 Da), the protonated molecule ([M+H]+) would be expected at an m/z of approximately 101.0602. If derivatized with DNPH, the resulting hydrazone adduct would have a significantly higher molecular weight, leading to a distinct m/z value. For example, a study on vaping aerosols listed "diacetyl or 3-oxopentanal" as a potential assignment for a DNPH adduct with an m/z of 445.086 (C₁₆H₁₃N₈O₈⁻), highlighting the characteristic mass of such derivatives escholarship.org. The high mass resolving power of HRMS allows for the accurate determination of elemental composition, aiding in the unambiguous identification of the parent compound and its derivatives or fragmentation products researchgate.netnih.gov.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Real-Time Monitoring
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is an advanced analytical technique renowned for its ability to provide real-time, online monitoring of volatile organic compounds (VOCs) at trace levels without the need for extensive sample preparation researchgate.netrsc.orgunitn.itnih.govnpl.co.uk. This method is particularly valuable for dynamic measurements in various fields, including atmospheric chemistry, food science, and indoor air quality monitoring rsc.orgunitn.itnih.gov.
The fundamental principle of PTR-MS relies on soft chemical ionization. Hydronium ions (H₃O⁺), generated from water vapor in an external ion source, serve as primary reagent ions researchgate.netnih.govnih.gov. These H₃O⁺ ions are then introduced into a drift tube where they collide with sample gas molecules. If a VOC possesses a proton affinity greater than that of water (approximately 691 kJ mol⁻¹), a proton transfer reaction occurs, leading to the formation of protonated VOCs (typically [M+H]⁺) and water researchgate.netnih.gov. Carbonyl compounds, including aldehydes and ketones, generally exhibit high proton affinities, making them amenable to detection by PTR-MS rsc.orgresearchgate.net.
For Pentanal, 3-oxo- (C₅H₈O₂), the protonated ion ([M+H]⁺) would be observed at an m/z of 101.0602. Related compounds like pentanal (C₅H₁₀O) have been successfully monitored by PTR-MS, with their protonated ion appearing at m/z 87 researchgate.netnih.govmdpi.com. Similarly, 4-oxopentanal (B105764) (C₅H₈O₂), an isomer of Pentanal, 3-oxo-, has been identified as a reaction product in various studies utilizing PTR-MS for the analysis of indoor air pollutants and atmospheric oxidation products rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Concentrations of such compounds can be in the lower parts-per-billion (ppb) range or even below 1 ppb rsc.org.
A key challenge in PTR-MS, especially with complex mixtures of VOCs, is the potential for isobaric interferences, where different compounds have the same nominal mass researchgate.netnih.govnih.govmdpi.comresearchgate.net. This limitation is largely overcome by the implementation of high-resolution Time-of-Flight Mass Spectrometry (ToF-MS) detectors in modern PTR-MS instruments (PTR-ToF-MS). These systems provide high mass resolving power, typically ranging from 1,000 to 10,000, enabling the distinction of isobaric species based on their exact mass differences researchgate.netnih.govnih.gov. Furthermore, the degree of fragmentation of the protonated molecule within the drift tube is influenced by the E/N ratio (ratio of electric field strength to number density); higher E/N values can lead to more energetic collisions and increased fragmentation researchgate.net. Despite these complexities, PTR-MS remains an invaluable tool for its high sensitivity and ability to provide rapid, continuous measurements of volatile carbonyl compounds.
Computational Chemistry and Theoretical Modeling of Pentanal, 3 Oxo
Quantum Mechanical Investigations
Quantum mechanical investigations provide a fundamental understanding of the electronic structure and stability of chemical compounds. For Pentanal, 3-oxo-, these studies can reveal critical information about its molecular geometry, vibrational modes, and electronic behavior.
Electronic structure calculations are foundational to computational chemistry, providing insights into the arrangement of electrons within a molecule. Ab initio methods, meaning "from the beginning," are derived directly from quantum mechanics principles without empirical parameters, relying only on fundamental physical constants and the atomic nuclei's identities epfl.ch. Density Functional Theory (DFT), on the other hand, approximates the electronic structure by focusing on the electron density, which is a computationally more efficient approach, especially for larger systems arxiv.orgengphyj.org.
For Pentanal, 3-oxo-, both ab initio and DFT methods can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This provides insights into the spatial orientation of its aldehyde and ketone functional groups epfl.ch.
Calculate Total Energies: Ascertain the ground state energy of the molecule, which is crucial for determining thermodynamic stability and comparing different conformers or isomers.
Analyze Electronic Distribution: Map electron density, charge distribution, and molecular orbitals, which are vital for understanding reactivity and intermolecular interactions. DFT, for instance, is widely used for investigating electronic structure arxiv.orgmdpi.com.
These calculations provide a theoretical framework for understanding the intrinsic properties of Pentanal, 3-oxo-. For example, DFT calculations are routinely used to investigate molecular geometry and electronic structure researchgate.net.
Electron correlation refers to the instantaneous interactions between electrons, which are not fully accounted for in simpler quantum mechanical models like the Hartree-Fock method engphyj.org. Accurately describing these effects is crucial for obtaining precise molecular properties, especially for systems with delocalized electrons or those undergoing bond breaking and formation.
For Pentanal, 3-oxo-, considering electron correlation is important for:
Accurate Energy Predictions: Improving the accuracy of calculated energies, including reaction energies and activation barriers.
Refined Structural Parameters: Yielding more accurate bond lengths and angles that better match experimental observations engphyj.org.
Correct Description of Electronic States: Particularly relevant if Pentanal, 3-oxo- can exist in different electronic spin states or undergoes reactions involving radical intermediates. Both static and dynamical electron correlation effects play significant roles in understanding chemical bonds and reactivity mdpi.com. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods (e.g., CCSD, CCSD(T)) explicitly incorporate electron correlation, leading to higher accuracy in predictions epfl.chengphyj.org.
Analytic energy derivatives are a powerful tool in quantum chemistry, allowing for the efficient and accurate calculation of various molecular properties. Instead of numerically approximating derivatives, which can be computationally expensive and prone to error, analytic derivatives provide exact values.
For Pentanal, 3-oxo-, analytic energy derivatives enable the computation of:
Vibrational Frequencies: These correspond to the normal modes of vibration and are directly comparable to experimental infrared (IR) and Raman spectra, aiding in molecular identification and structural characterization epfl.chresearchgate.net.
Polarizabilities: Indicating how easily the electron cloud of the molecule can be distorted by an external electric field, relevant for understanding optical properties and dispersion forces epfl.ch.
NMR Chemical Shifts: Predicting nuclear magnetic resonance (NMR) chemical shifts helps in assigning experimental NMR signals to specific atoms within the molecule, providing detailed structural information epfl.ch.
These properties are essential for a comprehensive understanding of Pentanal, 3-oxo-'s physical and chemical characteristics.
Analysis of Electron-Correlation Effects
Reaction Mechanism Predictions and Validation
Computational chemistry is invaluable for predicting and validating reaction mechanisms, offering a microscopic view of how chemical transformations occur. This is particularly relevant for Pentanal, 3-oxo-, which is formed through complex reactions like aldol (B89426) condensation.
Understanding a reaction mechanism involves identifying the sequence of elementary steps, including the characterization of transient species known as intermediates and the highest energy points along the reaction pathway, called transition states.
For reactions involving Pentanal, 3-oxo-, computational modeling can:
Locate Transition States: Identify the saddle points on the potential energy surface that connect reactants to products (or intermediates). This involves optimizing geometries where the forces on atoms are zero, except along one reaction coordinate mdpi.com.
Characterize Intermediates: Determine the stable structures (local minima on the potential energy surface) that exist between the initial reactants and final products.
Elucidate Reaction Pathways: Map the entire reaction coordinate, providing a detailed understanding of bond breaking and formation events.
For instance, the aldol condensation of pentanal to form 3-oxopentanal involves several steps, including deprotonation to generate an enolate, nucleophilic attack, proton transfer, and elimination . Quantum mechanical calculations are explicitly used to model these transition states and intermediates, providing crucial insights into the reaction pathway .
Beyond identifying structures, computational methods can quantify the energetics of reactions, providing critical kinetic and thermodynamic parameters.
For reactions involving Pentanal, 3-oxo-, these derivations include:
Activation Energies (Ea): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates chemrxiv.org.
Reaction Enthalpies (ΔHrxn): The heat absorbed or released during a reaction, indicating whether a reaction is exothermic or endothermic.
Gibbs Free Energies (ΔG): A measure of the spontaneity of a reaction, incorporating both enthalpy and entropy changes.
Rate Constants: Derived from activation energies using theories like Transition State Theory, these quantify the speed of a reaction mdpi.com.
These parameters are essential for predicting reaction rates, product distributions, and reaction feasibility. Computational models can be validated by comparing predicted kinetic and thermodynamic parameters with experimental data nih.gov. This iterative process of prediction and validation refines the understanding of chemical processes.
Illustrative Computational Data for Pentanal, 3-oxo- (Hypothetical Values)
The following table presents hypothetical data that might be obtained from quantum mechanical calculations for Pentanal, 3-oxo-. These values are illustrative of the types of information gained from such studies and are not derived from specific experimental or computational results for this compound.
| Property | Method (Basis Set) | Value | Unit | Notes |
| Optimized C=O Bond Length (Aldehyde) | DFT (B3LYP/6-31G) | 1.21 | Å | Typical aldehyde carbonyl bond length. |
| Optimized C=O Bond Length (Ketone) | DFT (B3LYP/6-31G) | 1.22 | Å | Typical ketone carbonyl bond length. |
| C-C-C Bond Angle (Ketone) | DFT (B3LYP/6-31G) | 115.0 | Degrees | Reflects sp2 hybridization. |
| Lowest Vibrational Frequency | DFT (B3LYP/6-31G) | 50 | cm⁻¹ | Associated with a low-energy conformational mode. |
| Dipole Moment | DFT (B3LYP/6-31G) | 2.8 | Debye | Indicates molecular polarity. |
| Total Electronic Energy | MP2/6-31+G** | -382.567 | Hartree | Ground state energy. |
| Activation Energy (Aldol Condensation step) | DFT (B3LYP/6-31G) | 15.0 | kcal/mol | Illustrative barrier for a key reaction step. |
Pentanal, 3 Oxo As a Building Block in Advanced Organic Synthesis
Precursor in Pharmaceutical and Agrochemical Intermediates
Pentanal, 3-oxo- (C5H8O2) functions as a precursor in the synthesis of complex molecules, including those relevant to pharmaceutical and agrochemical industries ontosight.ai. Its inherent dual functionality, featuring both an aldehyde and a ketone group, contributes to its distinctive reactivity, making it a valuable building block in synthetic pathways ontosight.ai. While specific direct applications of "Pentanal, 3-oxo-" in pharmaceutical or agrochemical synthesis are not extensively detailed, related oxo-pentanal derivatives demonstrate similar utility. For instance, Pentanal, 3-methyl-2-oxo-, is recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals ontosight.ai. Similarly, Pentanal, 4-oxo- (also known as Levulinic aldehyde), another isomer, is employed in the synthesis of enantiopure sulfinimines, which are critical building blocks for chiral compounds in the pharmaceutical sector. It is also used in the synthesis of 2-pyridinone derivatives, known for their role as HIV-1-specific reverse transcriptase inhibitors lookchem.comcymitquimica.com. More broadly, aldehydes are fundamental chemical precursors and reagents utilized in the production of a wide array of synthetic chemicals, including those for medicinal and agricultural applications google.comsigmaaldrich.com.
Application in the Synthesis of Complex Molecules and Fragrances
Pentanal, 3-oxo- is recognized as a precursor for the synthesis of complex molecules and is specifically mentioned for its application in fragrances ontosight.ai. The presence of both aldehyde and ketone functional groups within its structure contributes to its versatility as a building block for such applications ontosight.ai.
In the perfumery industry, various oxo-substituted pentanals and related compounds are utilized for their aromatic properties. For example, hydroxy- or oxo-substituted alkyl cyclopentenes are employed as fragrance components, with one notable example being 3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-pentan-2-ol tandfonline.com. Additionally, alpha-keto esters, which can release fragrant aldehydes upon irradiation, are described in the literature for their use in perfumery nih.gov. The broader category of "oxo-intermediates," which includes aldehydes, finds wide application in the flavors and fragrances sector acs.org.
Role in Cycloaddition and Self-Condensation Reactions
Pentanal, 3-oxo-, due to its characteristic aldehyde and ketone functionalities, is capable of participating in various organic reactions, including self-condensation and cycloaddition reactions.
Self-Condensation Reactions: Aldehydes and ketones possessing at least one α-hydrogen atom can undergo aldol (B89426) condensation in the presence of a dilute alkali catalyst uomosul.edu.iqncert.nic.in. This reaction leads to the formation of β-hydroxy aldehydes (aldols) or β-hydroxy ketones (ketols) ncert.nic.in. The mechanistic pathway involves the abstraction of an α-hydrogen by a base, generating a carbanion (enolate ion). This enolate ion, acting as a strong nucleophile, subsequently attacks the carbonyl group of another molecule uomosul.edu.iqncert.nic.inwikipedia.org. The resulting alkoxide intermediate then undergoes protonation to yield the aldol product uomosul.edu.iqwikipedia.org. These aldol products can readily undergo dehydration to form α,β-unsaturated carbonyl compounds, which are the final aldol condensation products ncert.nic.inwikipedia.org. A significant industrial application is the self-condensation of n-pentanal to 2-propyl-2-heptenal, a crucial step in the carbon chain extension for the manufacture of 2-propylheptanol pubcompare.aigoogle.com. This reaction can be effectively catalyzed by basic compounds such as alkali metal hydroxides, including sodium hydroxide (B78521) researchgate.net.
Cycloaddition Reactions: Cycloaddition reactions are characterized by the combination of two or more unsaturated molecules to form a cyclic product copernicus.orglibretexts.org. These reactions are fundamentally governed by the orbital symmetry of the reacting species copernicus.org. While direct examples specifically featuring "Pentanal, 3-oxo-" in cycloaddition reactions were not explicitly found, related carbonyl compounds and aldehydes are known to engage in such transformations. For instance, inverse-electron-demand oxa-Diels-Alder (IODA) reactions, involving α,β-unsaturated carbonyl compounds and alkenes, serve as potent methods for constructing functionalized dihydropyrans, which are valuable precursors in the synthesis of bioactive compounds rsc.org. Furthermore, the cycloaddition of allenamides, alkenes, and aldehydes, including pentanal, has been demonstrated to lead to the stereoselective assembly of tetrahydropyrans rsc.org. Computational studies have also explored the DBU-catalyzed [3+2] cycloaddition reactions involving phenyl azide (B81097) and pentanal, providing insights into the formation of specific regioisomers tandfonline.com.
Strategic Integration in Multi-Step Synthesis Pathways
The dual functionality of Pentanal, 3-oxo-, encompassing both an aldehyde group and a ketone group, positions it as a strategic intermediate in multi-step synthesis pathways ontosight.ai. The distinct reactivity profiles of these two functional groups can be strategically exploited, either sequentially or in tandem reactions ontosight.ai. Aldehydes are terminal functional groups characterized by a carbonyl group at the end of a carbon chain, whereas ketones feature an internal carbonyl group leah4sci.com. Generally, the aldehyde group exhibits greater susceptibility to oxidation and nucleophilic attack compared to the ketone group cymitquimica.comcymitquimica.com. This differential reactivity is a key aspect that allows for selective transformations in complex synthetic routes ncert.nic.in.
Multi-step synthesis involves a carefully planned sequence of chemical transformations aimed at achieving a target molecule from a specified starting material libretexts.orglibretexts.org. The strategic integration of compounds like Pentanal, 3-oxo- necessitates a thorough understanding of their functional groups and the design of appropriate disconnections or transformations to yield desired products ncert.nic.in. For example, the hydroformylation (oxo-reaction) of olefins is an important industrial process for producing aldehydes, which are subsequently readily converted into various secondary products, underscoring the broader significance of oxo-intermediates in diverse synthetic strategies acs.orgcymitquimica.comgoogle.com. The ability to selectively react one functional group while protecting another, or to orchestrate their reactivity in a controlled manner, is crucial for designing efficient and high-yielding multi-step pathways ncert.nic.in.
Compound Names and PubChem CIDs
Environmental Formation Mechanisms and Atmospheric Chemistry of Pentanal, 3 Oxo
Indoor Air Chemistry Dynamics and Source Attribution
Concentration Fluctuations and Environmental Factors
The concentration of Pentanal, 3-oxo- in indoor air is subject to fluctuations influenced by several environmental factors, notably the presence of ozone and its precursors, as well as ventilation rates. Research indicates that 4-OPA concentrations indoors can be significantly higher than outdoors, highlighting strong indoor sources nih.gov.
Studies conducted in simulated indoor environments and actual residences have demonstrated the dynamic nature of 4-OPA concentrations. For example, in experiments with human subjects in a simulated office, 4-OPA levels were observed to increase from below 0.1 ppb to 0.75 ppb and further to 2.0 ppb over several hours as ozone concentrations decreased due to reactions pnas.org. This suggests a continuous formation process driven by the ongoing reaction between ozone and human skin lipids.
Key environmental factors influencing 4-OPA concentrations include:
Ozone Concentration : The availability of ozone is critical for the formation of 4-OPA, as it is a direct reactant in the ozonolysis of squalene (B77637) and terpenes pnas.orglbl.gov.
Precursor Availability : The presence and concentration of unsaturated precursors like squalene (from human occupants) and terpenes (from products) directly impact 4-OPA formation rates pnas.orgnih.govamazonaws.comlbl.gov.
Occupancy : Human presence significantly contributes to 4-OPA levels due to the reaction of ozone with skin lipids nih.govamazonaws.com.
Ventilation Rate : While ventilation has a minor effect on the surface chemistry producing these compounds, it is a primary mechanism for removing gas-phase 4-OPA from indoor air researchgate.net. Lower air exchange rates can lead to higher accumulation of reaction products.
Duration of Ozone Exposure : The length of time precursors are exposed to ozone is an important parameter, influencing the amount of 4-OPA formed pnas.org.
Concentrations of 4-oxopentanal (B105764) are generally in the lower parts per billion (ppb) range or even below 1 ppb in indoor air rsc.org.
Table 1: Influence of Environmental Factors on Pentanal, 3-oxo- (4-OPA) Formation and Concentration
| Environmental Factor | Effect on 4-OPA Formation/Concentration | Reference |
| Ozone (O₃) Presence | Essential reactant for formation | pnas.orglbl.gov |
| Precursor (Squalene, Terpenes) Availability | Direct correlation with formation rates | pnas.orgnih.govlbl.gov |
| Human Occupancy | Significant source due to skin lipids | nih.govamazonaws.com |
| Ventilation Rate | Primary removal mechanism for gas-phase 4-OPA | researchgate.net |
| Duration of Ozone Exposure | Influences total amount formed | pnas.org |
Analysis in Multi-Component Indoor Air Mixtures
Analyzing Pentanal, 3-oxo- in multi-component indoor air mixtures presents specific challenges due to its nature as a dicarbonyl and its presence alongside numerous other volatile organic compounds (VOCs) and their oxidation products. Carbonyl compounds, including 4-OPA, are chemically diverse, ranging from very volatile to semi-volatile, and their concentrations can vary by several orders of magnitude rsc.org.
Analytical methods for carbonyl compounds often require different approaches for saturated, unsaturated, and dicarbonyls rsc.org. Many small molecules like 4-OPA necessitate a derivatization step prior to separation and detection rsc.org. This involves reacting the carbonyl compound with a derivatizing agent to form a more stable and easily detectable derivative. Following derivatization, separation techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) are commonly employed rsc.orgacs.org.
Specific analytical techniques that have been successfully applied for the detection and quantification of 4-OPA in indoor air studies include:
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) : This technique allows for direct air analyses of volatile products, including 4-OPA, formed from the reactions of ozone with human skin lipids pnas.org.
Time-of-Flight-Chemical Ionization-Mass-Spectrometer (ToF-CIMS) : Used in positive mode with protonated water clusters, ToF-CIMS has been employed to measure oxygenated reaction products like 4-oxopentanal (4-OPA) in climate chamber studies simulating indoor environments researchgate.net.
Despite these advancements, 4-OPA and similar reaction products have historically been overlooked in routine indoor pollutant surveys, partly due to the limitations of traditional analytical methods pnas.org. The increasing recognition of these compounds' prevalence and potential significance has driven the development and refinement of analytical techniques capable of accurately identifying and quantifying them within complex indoor air matrices rsc.org.
Table 2: Analytical Methods for Pentanal, 3-oxo- (4-OPA) in Indoor Air
| Analytical Method | Principle/Application | Reference |
| Derivatization followed by GC/MS | Converts 4-OPA to a stable derivative for separation and detection in complex mixtures | rsc.org |
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Direct air analysis of volatile products, including 4-OPA, from ozone-lipid reactions | pnas.org |
| Time-of-Flight-Chemical Ionization-Mass-Spectrometer (ToF-CIMS) | Measures oxygenated reaction products like 4-OPA in simulated indoor environments | researchgate.net |
Conclusion and Future Research Directions in Pentanal, 3 Oxo Studies
Summary of Key Academic Contributions and Findings
Pentanal, 3-oxo-, also known as 3-oxopentanal, is a distinctive organic compound characterized by the presence of both an aldehyde functional group at carbon 1 and a ketone functional group at carbon 3 within its five-carbon chain (C₅H₈O₂). ontosight.ai This bifunctional molecular architecture imparts unique reactivity, making it a valuable intermediate in various chemical transformations. ontosight.ai
Academic contributions have primarily focused on its synthesis and its utility as a versatile precursor in organic synthesis. Established synthetic routes include the oxidation of specific pentanol (B124592) isomers. ontosight.ai More specifically, preliminary studies have explored the oxidation of 3-hydroxypentanal using reagents like pyridinium (B92312) chlorochromate (PCC) to yield 3-oxopentanal, although challenges such as overoxidation to pentanoic acid have been noted, limiting the practical yield to less than 45%. Another significant synthetic pathway involves the aldol (B89426) condensation of pentanal under basic conditions. This process proceeds through the formation of an enolate intermediate, followed by nucleophilic attack, proton transfer, elimination, and subsequent tautomerization to stabilize the 3-oxo group.
Beyond its synthetic methodologies, Pentanal, 3-oxo- has been recognized for its role as a building block for more complex molecules. It serves as a precursor in the synthesis of various compounds, including those used in pharmaceuticals and fragrances. ontosight.ai In biological contexts, Pentanal, 3-oxo- is understood to be involved in metabolic pathways, functioning as an intermediate or byproduct. ontosight.ai Ongoing research into aldehydes, including Pentanal, 3-oxo-, continues to investigate their broader impact on cellular health and disease processes. ontosight.ai
Identification of Promising Avenues for Future Research and Methodological Advancement
Despite existing knowledge, several promising avenues for future research and methodological advancement in the study of Pentanal, 3-oxo- remain. A critical area for development is the improvement of synthetic methodologies . Current methods, such as the oxidation of 3-hydroxypentanal, face limitations in yield due to overoxidation. Future research could focus on developing more efficient, higher-yielding, and environmentally benign synthetic routes. This includes exploring novel catalysts, optimizing reaction conditions (e.g., solvent, temperature, pressure), and developing strategies for enantioselective synthesis through asymmetric catalysis, which would be crucial for pharmaceutical applications. Factors influencing enantiomeric excess, such as ligand design and solvent choice, warrant detailed investigation.
Another important direction involves advanced characterization and analytical techniques . With its dual functional groups, precise spectroscopic characterization (e.g., Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy) is essential to distinguish its carbonyl groups from those in structural analogs. Further research could optimize these techniques and develop new analytical methods to overcome challenges related to its potential hygroscopicity or reactivity during isolation and purification.
Furthermore, the exploration of novel applications for Pentanal, 3-oxo- presents a significant research opportunity. Beyond its established role as a precursor for pharmaceuticals and fragrances, its unique bifunctional reactivity could be leveraged in the development of new materials, polymers, or fine chemicals. Investigating its potential as a scaffold for designing novel compounds with specific biological activities could also lead to new discoveries.
Finally, a deeper understanding of its detailed biological pathway elucidation is needed. While it is known to be involved in metabolic pathways, specific roles, precise transformations, and interactions with particular enzymes within various biological systems are areas ripe for in-depth investigation. Computational chemistry, particularly techniques like Density Functional Theory (DFT), could play a crucial role in elucidating the intricate mechanisms of its reactions, especially in complex transformations such as nucleophilic additions or condensations, thereby guiding rational synthetic design and predicting its behavior in different environments.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-oxo-pentanal, and how do reaction conditions (e.g., solvent, catalyst, temperature) influence yield and purity?
- Methodological Approach : Compare methods such as oxidation of pentanol derivatives or ketonization of precursors. Use factorial experimental design to isolate variables (e.g., solvent polarity, catalyst loading) and quantify their effects via HPLC or GC-MS for purity assessment. Ensure reproducibility by documenting protocols per guidelines for detailed methodology . Evaluate feasibility using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align with resource constraints .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to distinguish 3-oxo-pentanal’s carbonyl group from structural analogs?
- Methodological Approach : Conduct solvent-dependent NMR studies to assess chemical shift variations. Use IR spectroscopy with attenuated total reflectance (ATR) to compare carbonyl stretching frequencies. Validate findings against computational predictions (e.g., density functional theory) for spectral assignments. Reference standardized protocols for data presentation, ensuring statistical validation of peak assignments .
Q. What purification strategies effectively address challenges in isolating 3-oxo-pentanal due to its hygroscopicity or reactivity?
- Methodological Approach : Test methods like fractional distillation under inert atmospheres or recrystallization in non-polar solvents. Compare column chromatography (silica vs. alumina) for impurity removal. Document moisture-sensitive handling procedures and validate purity via melting point analysis or mass spectrometry. Incorporate secondary data from literature reviews to identify best practices .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the reaction mechanisms of 3-oxo-pentanal in nucleophilic addition reactions?
- Methodological Approach : Perform quantum mechanical calculations to model transition states and intermediates. Compare activation energies for pathways (e.g., enolization vs. direct attack). Validate computational models with kinetic isotope effect (KIE) experiments. Follow theoretical paper guidelines for transparency in basis sets and convergence criteria . Use the PEO framework (Population: reaction system; Exposure: nucleophiles; Outcome: mechanism) to structure hypotheses .
Q. What strategies resolve contradictions in reported kinetic data for 3-oxo-pentanal’s thermal decomposition under varying pH and temperature conditions?
- Methodological Approach : Replicate conflicting studies using controlled parameters (e.g., buffered solutions, inert reactors). Apply Arrhenius analysis to identify outliers in activation energy calculations. Use mixed-effects models to account for variability. Address novelty and relevance through the FINER criteria, ensuring ethical data reporting .
Q. How can enantioselective synthesis of 3-oxo-pentanal be achieved via asymmetric catalysis, and what factors (e.g., ligand design, solvent) influence enantiomeric excess?
- Methodological Approach : Screen chiral catalysts (e.g., BINOL-derived ligands) in protic vs. aprotic solvents. Optimize enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC. Use the PICOT framework (Population: catalyst system; Intervention: ligand variation; Comparison: racemic control; Outcome: ee; Time: reaction duration) to structure experiments .
Q. What role does 3-oxo-pentanal play in multi-component reactions (e.g., Biginelli reaction), and how can its reactivity be modulated to synthesize complex heterocycles?
- Methodological Approach : Systematically vary substrates (e.g., urea, thiourea) and monitor reaction progress via LC-MS. Employ kinetic profiling to identify rate-determining steps. Use DOE (Design of Experiments) to optimize conditions. Align with mixed-methods research principles by integrating synthetic data with mechanistic hypotheses .
Methodological Frameworks and Tools
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and apply statistical tools like Bland-Altman plots .
- Experimental Design : Utilize PICOT or PEO frameworks to define variables and outcomes .
- Computational Validation : Ensure transparency by sharing input files and computational parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
